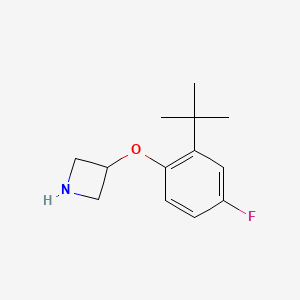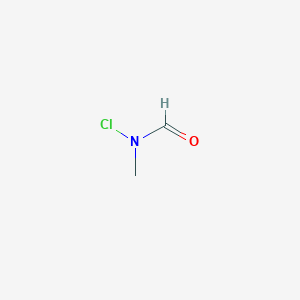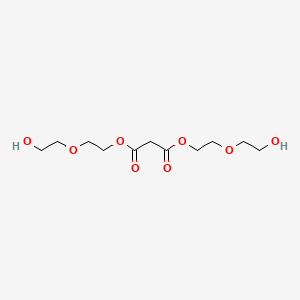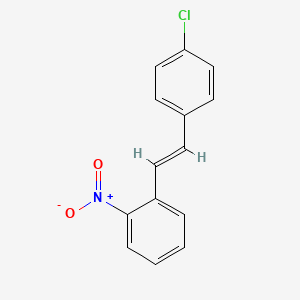![molecular formula C19H22N4O2 B14134042 5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a morpholine ring, a phenylcyclopropyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylcyclopropyl group: This step might involve cyclopropanation reactions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could potentially target the nitrile group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxazole N-oxides, while reduction could convert the nitrile group to an amine.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules.
Biology
It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(2-morpholin-4-ylethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile: Lacks the cyclopropyl group.
2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile: Lacks the morpholine ring.
5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile: Lacks both the phenylcyclopropyl group and the oxazole ring.
Uniqueness
The presence of the morpholine ring, phenylcyclopropyl group, and oxazole ring in a single molecule makes 5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile unique. This combination of functional groups could result in unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(2-morpholin-4-ylethylamino)-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c20-13-17-19(21-6-7-23-8-10-24-11-9-23)25-18(22-17)16-12-15(16)14-4-2-1-3-5-14/h1-5,15-16,21H,6-12H2 |
InChI Key |
ZLHNFKOGKNTSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3CC3C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

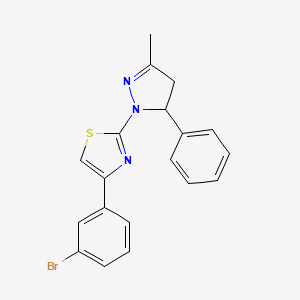
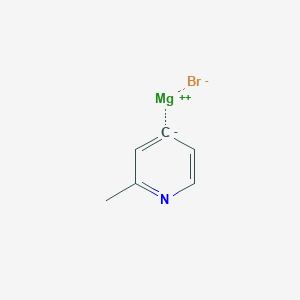

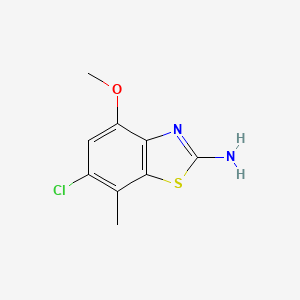

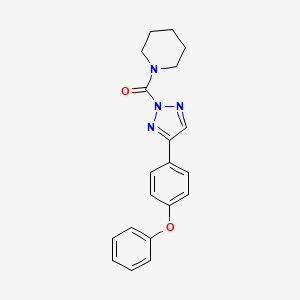
![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
